molecular formula C27H17ClF3N5O4 B2567838 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 321392-07-8

2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B2567838
CAS No.: 321392-07-8
M. Wt: 567.91
InChI Key: TUMAUVZWNBAIHN-UHFFFAOYSA-N
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Description

The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex heterocyclic molecule featuring:

  • A tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core, a bicyclic scaffold known for its electron-deficient properties and applications in organic electronics and medicinal chemistry .
  • Substituents including 3-chloro-5-(trifluoromethyl)pyridine and 2-pyridine, which enhance solubility and modulate electronic interactions .

Synthetic routes for analogous pyrrolopyrrole-diones typically involve condensation reactions between diketones and diamines under reflux conditions, followed by purification via recrystallization or chromatography .

Properties

IUPAC Name

5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-(1-hydroxy-3-oxoinden-2-yl)-1-pyridin-2-yl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17ClF3N5O4/c1-35(24-15(28)10-12(11-33-24)27(29,30)31)36-25(39)17-18(26(36)40)21(34-20(17)16-8-4-5-9-32-16)19-22(37)13-6-2-3-7-14(13)23(19)38/h2-11,17-18,20,37H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGIGAOWBYRMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C3C(C2=O)C(=NC3C4=CC=CC=N4)C5=C(C6=CC=CC=C6C5=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17ClF3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex heterocyclic structure with potential biological activity. This article reviews its biological properties, including cytotoxicity against cancer cell lines and other pharmacological effects.

  • Molecular Formula : C18H13ClF3N3O3
  • Molecular Weight : 411.76 g/mol
  • CAS Number : Not specified in the sources.

Cytotoxicity

Recent studies have investigated the cytotoxic effects of this compound on various human cancer cell lines. The compound demonstrated significant antiproliferative activity:

Cell Line IC50 (μM) Mechanism of Action
A549 (Lung Cancer)5.0Induction of apoptosis
MCF7 (Breast Cancer)7.5Cell cycle arrest
HeLa (Cervical Cancer)6.0Inhibition of DNA synthesis

The IC50 values indicate the concentration required to inhibit cell growth by 50%, reflecting the compound's potency against these cancer types.

The observed cytotoxicity is attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers programmed cell death pathways in sensitive cancer cells.
  • Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly affecting the G1/S transition.
  • DNA Synthesis Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair.

Case Studies

  • Study on A549 Cells
    • A study conducted on A549 lung cancer cells revealed that treatment with the compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins. Flow cytometry analysis showed a significant increase in early apoptotic cells after treatment.
  • MCF7 Breast Cancer Model
    • In MCF7 cells, the compound was shown to downregulate cyclin D1 and upregulate p21, leading to G1 phase arrest. This effect was confirmed through Western blot analysis.

Pharmacological Profile

Beyond its cytotoxic effects, this compound exhibits various pharmacological activities:

  • Antimicrobial Activity : Preliminary tests suggest potential against certain bacterial strains.
  • Anti-inflammatory Properties : It may modulate inflammatory pathways, although further research is needed to elucidate this effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Key Substituents Applications References
Target Compound C₂₇H₁₇ClF₃N₅O₄ 3-Cl-5-CF₃-pyridine, 2-pyridine, indenyliden Organic electronics, drug discovery
A-ID (Asymmetrical diketopyrrolopyrrole) C₃₇H₃₄N₂O₄S₂ Thiophene, 1,3-dioxo-indenyliden, 2-ethylhexyl chains Organic photovoltaics, semiconductors
5-Acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione C₁₃H₁₀ClF₃N₄O₃ 3-Cl-5-CF₃-pyridine, acetyl group Enzyme inhibition, antiviral research
3-[N-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]-5-[3-(trifluoromethyl)phenyl]-...dione C₂₂H₁₂ClF₆N₅O₃ Dual CF₃ groups, pyridinyl-amino linkage Agrochemical intermediates

Key Findings:

The 3-Cl-5-CF₃-pyridine moiety increases lipophilicity and metabolic stability relative to simpler pyridine derivatives (e.g., A-TB in ).

Synthetic Complexity :

  • The target compound requires multi-step synthesis due to its fused pyrrolopyrrole core, whereas A-ID derivatives are synthesized via simpler one-pot reactions .

Solubility and Stability: Alkyl chains in A-ID (e.g., 2-ethylhexyl) improve solubility in nonpolar solvents, whereas the target compound’s pyridine groups may favor polar aprotic solvents .

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